molecular formula C23H35N3O B5295933 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No. B5295933
M. Wt: 369.5 g/mol
InChI Key: YKYWAAXPQBQHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been suggested that it may act as a kappa opioid receptor agonist, which could explain its antinociceptive and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of dopamine receptors, which could explain its potential use as a treatment for drug addiction.
Biochemical and physiological effects:
1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animal models of drug addiction. However, its effects on other physiological systems have not been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its potent antinociceptive and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. Additionally, its potential use as a treatment for drug addiction makes it a promising candidate for further research in this area. However, its mechanism of action is not fully understood, which could limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is further elucidation of its mechanism of action, which could help to identify potential therapeutic targets for pain and addiction. Additionally, its potential use as a treatment for other types of addiction, such as alcoholism, could be explored. Finally, its effects on other physiological systems, such as the cardiovascular and respiratory systems, could be studied to determine its safety and potential side effects.

Synthesis Methods

The synthesis of 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a multistep process that involves the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting product with 4-methylbenzylamine and pyrrolidine-1-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models. Additionally, it has been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

[1-[1-[(4-methylphenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-19-6-8-20(9-7-19)17-24-15-10-22(11-16-24)26-14-4-5-21(18-26)23(27)25-12-2-3-13-25/h6-9,21-22H,2-5,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYWAAXPQBQHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(4-Methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

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